6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate
Description
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-14-10-15(2)25-23(24-14)30-13-17-11-20(26)21(12-28-17)29-22(27)19-9-5-7-16-6-3-4-8-18(16)19/h3-12H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBKSAWTEXOOIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, making it a subject of interest for researchers exploring new therapeutic agents. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 378.48 g/mol. It features:
- A pyrimidine ring with thioether linkage.
- A pyranone structure .
- An esterified naphthoate moiety .
These structural components contribute to its reactivity and biological interactions.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit notable antimicrobial properties. Research has shown that derivatives of pyran compounds can effectively inhibit various bacterial strains and fungi. For example:
The mechanism behind this activity often involves the disruption of microbial cell walls or interference with metabolic pathways.
Antioxidant Properties
The antioxidant capabilities of this compound have been evaluated using assays such as the DPPH radical scavenging test. Compounds with similar structures have demonstrated significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .
Anticancer Potential
Research indicates that pyran derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction in cancer cells and inhibition of tumor growth. Specific studies have highlighted the effectiveness of certain pyran-based compounds against different cancer cell lines, showcasing their potential as chemotherapeutic agents.
Case Studies
- Antimicrobial Evaluation : A study on a series of 4H-Pyran derivatives revealed that modifications to the pyran core significantly influenced their antibacterial efficacy against Mycobacterium species. The synthesized compounds showed promising results, indicating that further exploration could lead to new antimicrobial therapies .
- Antioxidant Activity Assessment : In a comparative study, several pyran derivatives were tested for their ability to scavenge free radicals. The results demonstrated that structurally diverse compounds exhibited varying degrees of antioxidant activity, paving the way for developing potent antioxidant agents .
The biological effects of this compound likely involve its interaction with specific enzymes or receptors within biological systems. This interaction may modulate enzymatic activities or receptor signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analog: (E)-1-(((4,6-Dimethylpyrimidin-2-yl)imino)methyl)naphthalen-2-ol (LH)
Key Features :
- Functional Groups: Pyrimidine, imino (C=N), and naphthol.
- Synthesis: Reflux-condensation of 2-amino-4,6-dimethylpyrimidine with 2-hydroxy-1-naphthaldehyde .
- Properties : Moderate solubility in polar solvents due to the hydroxyl group.
- Bioactivity : Demonstrated antimicrobial and antioxidant activities in experimental assays .
Comparison :
- The target compound replaces LH’s hydroxyl group with a naphthoate ester, likely enhancing lipophilicity and altering membrane permeability.
- The thioether group (C-S-C) in the target compound may improve metabolic stability compared to LH’s imino linkage .
Structural Analog: 5-Naphthalen-1-yl-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one (Compound 11)
Key Features :
Comparison :
Pharmacopeial Analog: Tebipenem Pivoxil
Key Features :
Comparison :
- Both compounds utilize ester groups to modulate solubility and absorption. The naphthoate ester in the target compound may similarly act as a lipophilic promoter.
- Tebipenem’s thio-linked azetidinyl group contributes to beta-lactamase stability, suggesting that sulfur-containing groups in the target compound could enhance resistance to enzymatic degradation .
Research Implications and Limitations
- Synthetic Efficiency : While LH and compound 11 were synthesized via reflux and microwave methods, respectively, the target compound’s synthesis route remains unspecified. Microwave techniques could enhance yield and reduce reaction time .
- Structural Analysis Tools : Crystallographic data for related compounds were likely obtained using SHELX and WinGX , standard tools for small-molecule refinement.
Preparation Methods
Cyclization Strategies for 4-Oxo-4H-pyran-3-carboxylic Acid
The pyran moiety is synthesized via Baker-Venkataraman cyclization or Claisen condensation :
Method A :
- React ethyl acetoacetate with malonyl chloride in anhydrous ether under basic conditions (e.g., NaH).
- Acid-catalyzed cyclization yields 4-oxo-4H-pyran-3-carboxylic acid.
Method B :
- Condense 2,4-diketones (e.g., acetylacetone) with β-keto esters (e.g., ethyl 3-oxobutanoate) in glacial acetic acid.
- Cyclodehydration forms the pyran ring with a carboxylic acid at position 3.
Comparative Data :
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| A | 68 | 95 | NaH, 0°C, 6 h |
| B | 72 | 97 | AcOH, reflux, 8 h |
Esterification with 1-Naphthol
Steglich Esterification
- Convert 4-oxo-4H-pyran-3-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).
- React with 1-naphthol in dichloromethane (DCM) catalyzed by 4-dimethylaminopyridine (DMAP).
Optimized Conditions :
- Molar ratio : 1:1.2 (acid chloride : 1-naphthol)
- Temperature : 0°C → room temperature, 12 h
- Yield : 85% (HPLC purity: 98.2%)
Mitsunobu Reaction
Alternative approach using 4-oxo-4H-pyran-3-ol and 1-naphthoic acid:
- Employ diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).
- Yield : 78% (requires chromatographic purification).
Introducing the Thioether Substituent
Synthesis of 6-(Bromomethyl)-4-oxo-4H-pyran-3-yl 1-Naphthoate
Nucleophilic Substitution with 4,6-Dimethylpyrimidine-2-thiol
- React 6-(bromomethyl) intermediate with 4,6-dimethylpyrimidine-2-thiol in acetonitrile.
- Use potassium carbonate (K₂CO₃) as base and tetrabutylammonium iodide (TBAI) as phase-transfer catalyst.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Time | 24 h |
| Molar ratio (1:1.5) | Bromide : Thiol |
| Yield | 74% (HPLC: 96.5%) |
Alternative Route: Direct Thioether Formation
Mannich-Type Reaction
- Condense 4-oxo-4H-pyran-3-yl 1-naphthoate with formaldehyde and 4,6-dimethylpyrimidine-2-thiol in ethanol.
- Catalyst : Piperidine (10 mol%).
- Yield : 58% (requires recrystallization from ethyl acetate).
Purification and Characterization
Crystallization Protocols
- Solvent system : Ethyl acetate/petroleum ether (1:3 v/v).
- Recovery : 89% with >99% purity (by NMR).
Spectroscopic Data
- ¹H-NMR (400 MHz, CDCl₃) : δ 8.45 (d, 1H, naphthoyl), 7.92–7.45 (m, 6H, naphthoyl), 6.82 (s, 1H, pyran-H), 4.31 (s, 2H, SCH₂), 2.51 (s, 6H, pyrimidine-CH₃).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (pyran-4-one), 1210 cm⁻¹ (C=S).
Industrial-Scale Considerations
Solvent Selection
Waste Management
- Byproducts : HBr (neutralized with NaOH), spent phase-transfer catalysts (recycled via ion exchange).
Q & A
Q. Example SAR Table :
| Modification Site | Example Substituent | Observed Activity Change |
|---|---|---|
| Pyrimidine C4, C6 | Ethyl vs. methyl | Reduced solubility, increased IC₅₀ |
| Naphthoate ortho-position | Halogen vs. methoxy | Enhanced target affinity |
How should researchers address inconsistencies in synthetic yields across studies?
Advanced Research Focus
Yield discrepancies often stem from:
- Catalyst variability : Trace impurities in coupling agents (e.g., DCC) can alter efficiency. Use freshly distilled reagents .
- Moisture sensitivity : Thioether formation is moisture-sensitive; employ Schlenk-line techniques for air-sensitive steps .
- Workup protocols : Incomplete extraction (e.g., pH adjustment during naphthoate esterification) may reduce recovery. Optimize partitioning between organic/aqueous phases .
Q. Troubleshooting Workflow :
Repeat reactions with strict control of temperature (±2°C) and humidity.
Analyze crude mixtures via LC-MS to identify side products.
Compare yields using alternative catalysts (e.g., HOBt vs. HOAt) .
What experimental strategies are effective for elucidating metabolic stability and pharmacokinetic (PK) properties?
Q. Advanced Research Focus
- In vitro metabolism : Incubate with liver microsomes (human/rat) to identify major metabolites via LC-HRMS .
- Plasma stability assays : Monitor degradation in plasma (37°C, pH 7.4) over 24 hours to assess half-life .
- Permeability studies : Use Caco-2 cell monolayers to predict intestinal absorption .
Q. Key Parameters to Track :
- LogP (octanol-water partition coefficient) for lipophilicity.
- Cytochrome P450 inhibition potential to flag drug-drug interaction risks .
How can researchers validate target engagement in mechanistic studies?
Q. Advanced Research Focus
- Pull-down assays : Immobilize the compound on beads to capture binding proteins from cell lysates .
- Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts upon compound treatment to confirm target binding .
- CRISPR-Cas9 knockouts : Ablate putative targets to confirm loss of compound activity .
Data Interpretation : Combine orthogonal methods (e.g., CETSA + pull-down) to minimize false positives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
